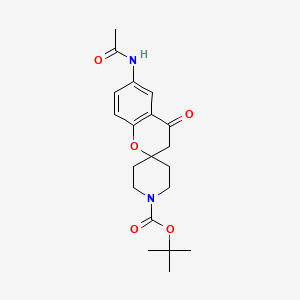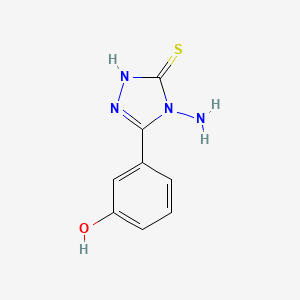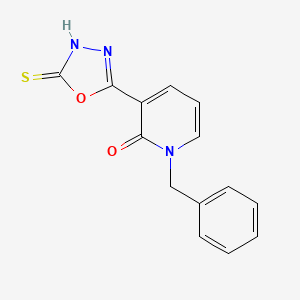
1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
Descripción general
Descripción
1-Benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone, also known as 5-sulfanyl-1,3,4-oxadiazole-2-yl-pyridinone, is a heterocyclic compound with a unique structure. It is a type of oxadiazole, which is a five-membered ring containing two nitrogen atoms and three oxygen atoms. This compound has a wide range of applications in both scientific research and industrial processes. It is used as a catalyst in organic synthesis, as a reagent in biochemical reactions, and as a ligand in coordination chemistry. It also has potential applications in drug delivery systems, as a potential drug candidate, and as a non-volatile corrosion inhibitor.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
- Design and Synthesis for Biological Activities : A related compound, involving 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, was synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. The results showed a wide range of activities, with some compounds displaying potent antitubercular results (Fathima et al., 2021).
- Biological Evaluation for Antimicrobial Properties : Another study synthesized 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles, evaluating their antimicrobial and antimycobacterial activities. Some analogs showed promising activity against Escherichia coli and exhibited notable antitubercular activity (Patel et al., 2013).
Corrosion Inhibition
- Application in Corrosion Inhibition : 1,3,4-oxadiazole derivatives were studied for their corrosion inhibition ability towards mild steel in sulphuric acid. The study found that these compounds formed a protective layer on the steel surface, indicating their potential as corrosion inhibitors (Ammal et al., 2018).
Optical and Fluorescence Properties
- Optical and Fluorescence Studies : Novel 1,3,4-oxadiazole derivatives were synthesized and their fluorescence spectral characteristics were investigated, showing significant potential in applications requiring specific optical properties (Ge et al., 2014).
Biological and Enzymatic Activities
- Biological Evaluation for Enzyme Inhibition : Synthesis and biological evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were carried out, focusing on their potential for butyrylcholinesterase enzyme inhibition and ligand-BChE binding affinity (Khalid et al., 2016).
Antibacterial and Antioxidant Activities
- Hirshfeld Surface Analysis and Biological Activities : 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were synthesized and evaluated for their antibacterial and antioxidant activities, displaying good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).
Propiedades
IUPAC Name |
1-benzyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13-11(12-15-16-14(20)19-12)7-4-8-17(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQNBXBTTZPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136175 | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242472-16-8 | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242472-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)


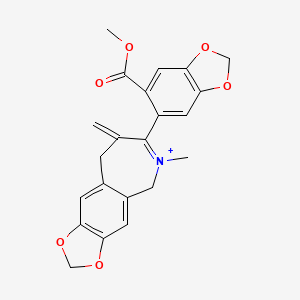

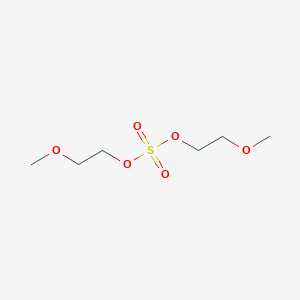


![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)
